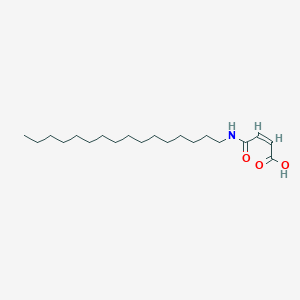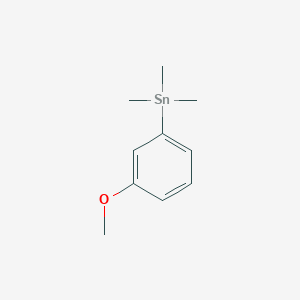
Stannane, (3-methoxyphenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (3-methoxyphenyl)trimethyl-, also known as TriMethyl(3-methoxyphenyl)stannane, is a chemical compound that belongs to the organotin family. It is widely used in scientific research applications due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of Stannane, (3-methoxyphenyl)trimethyl- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of fungi and viruses by interfering with their metabolic processes.
Effets Biochimiques Et Physiologiques
Stannane, (3-methoxyphenyl)trimethyl- has been shown to have minimal toxicity in vitro. It has also been found to be well-tolerated in vivo, with no significant adverse effects reported. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Stannane, (3-methoxyphenyl)trimethyl- is its versatility in scientific research. It can be used as a reagent in organic synthesis, a catalyst in various chemical reactions, and a potential antimicrobial agent. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Stannane, (3-methoxyphenyl)trimethyl-. One potential area of study is its use as a potential antimicrobial agent in the food industry. It may also have applications in the development of new drugs for the treatment of infectious diseases. Further studies are also needed to determine its potential toxicity and long-term effects on human health.
Conclusion:
In conclusion, Stannane, (3-methoxyphenyl)trimethyl- is a versatile chemical compound that has potential applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, chemical catalysis, and potential antimicrobial agents. Further studies are needed to determine its potential toxicity and long-term effects on human health.
Méthodes De Synthèse
The synthesis of Stannane, (3-methoxyphenyl)trimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of trimethyltin chloride with 3-methoxyphenylmagnesium bromide. The reaction yields the desired product, which can be purified through column chromatography.
Applications De Recherche Scientifique
Stannane, (3-methoxyphenyl)trimethyl- has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been used as a catalyst in various chemical reactions and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
17113-78-9 |
|---|---|
Nom du produit |
Stannane, (3-methoxyphenyl)trimethyl- |
Formule moléculaire |
C10H16OSn |
Poids moléculaire |
270.94 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C7H7O.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3; |
Clé InChI |
SJTIRODRNQCBDP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)[Sn](C)(C)C |
SMILES canonique |
COC1=CC(=CC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



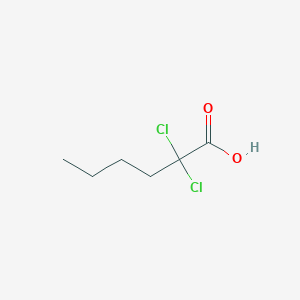
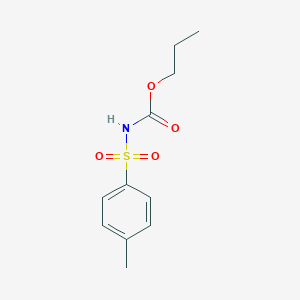
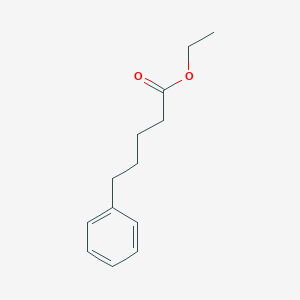
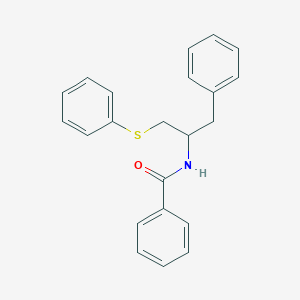
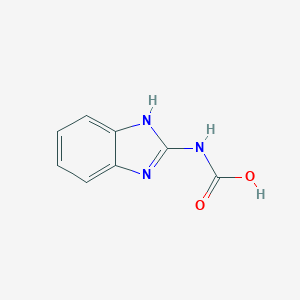
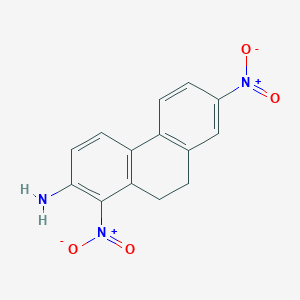
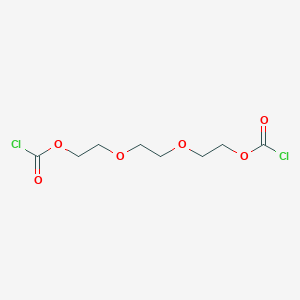
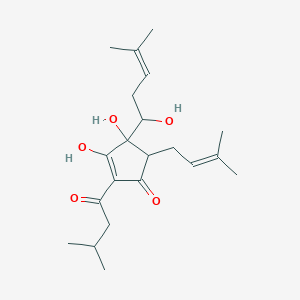
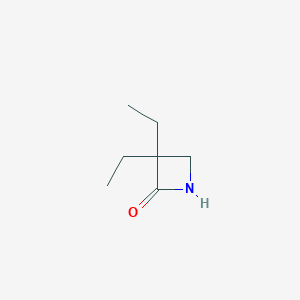
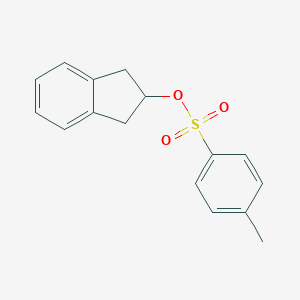
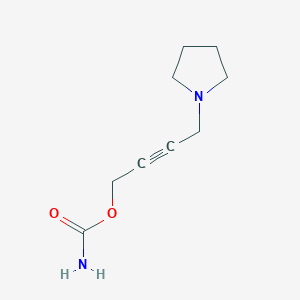
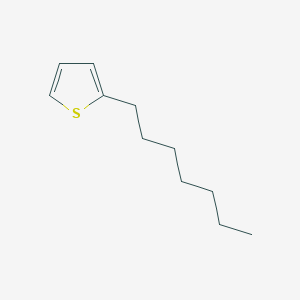
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
